molecular formula C21H20N2O5 B14516547 N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) CAS No. 62715-84-8

N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)

Katalognummer: B14516547
CAS-Nummer: 62715-84-8
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: MVYSXURVPQDIQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) is a chemical compound characterized by its unique structure, which includes aromatic rings and amide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) typically involves the reaction of 4,4’-diaminodiphenylmethane with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide)
  • N,N’-(Methylenedi-4,1-phenylene)bis(3-methyl-1-piperidinecarboxamide)

Uniqueness

N,N’-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide) is unique due to its specific structural features, such as the presence of carbonyldi(4,1-phenylene) and acetylacetamide groups

Eigenschaften

CAS-Nummer

62715-84-8

Molekularformel

C21H20N2O5

Molekulargewicht

380.4 g/mol

IUPAC-Name

N-acetyl-N-[4-[4-(diacetylamino)benzoyl]phenyl]acetamide

InChI

InChI=1S/C21H20N2O5/c1-13(24)22(14(2)25)19-9-5-17(6-10-19)21(28)18-7-11-20(12-8-18)23(15(3)26)16(4)27/h5-12H,1-4H3

InChI-Schlüssel

MVYSXURVPQDIQT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C(=O)C)C(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.